3-(Bromomethyl)benzonitrile
CAS No.: 28188-41-2
Cat. No.: VC21068920
Molecular Formula: C8H6BrN
Molecular Weight: 196.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28188-41-2 |
---|---|
Molecular Formula | C8H6BrN |
Molecular Weight | 196.04 g/mol |
IUPAC Name | 3-(bromomethyl)benzonitrile |
Standard InChI | InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 |
Standard InChI Key | CVKOOKPNCVYHNY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C#N)CBr |
Canonical SMILES | C1=CC(=CC(=C1)C#N)CBr |
Chemical Identity and Structure
3-(Bromomethyl)benzonitrile is an aromatic compound featuring a benzene ring substituted with a nitrile group at position 3 and a bromomethyl group. This functional arrangement provides significant synthetic versatility through both its reactive bromomethyl moiety and the nitrile group.
Basic Information
Property | Information |
---|---|
Chemical Formula | C8H6BrN |
Molecular Weight | 196.044 g/mol |
CAS Registry Number | 28188-41-2 |
IUPAC Name | 3-(bromomethyl)benzonitrile |
Beilstein Reference | 742356 |
InChI Key | CVKOOKPNCVYHNY-UHFFFAOYSA-N |
SMILES | BrCC1=CC=CC(=C1)C#N |
Synonyms and Alternative Names
The compound is known by several alternative designations in scientific literature and commercial contexts:
-
3-Cyanobenzyl bromide
-
α-Bromo-m-tolunitrile
-
m-(Bromomethyl)benzonitrile
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m-Cyano-α-bromotoluene
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m-Cyanobenzyl bromide
-
α-bromo-m-toluonitrile
Physical and Chemical Properties
3-(Bromomethyl)benzonitrile exhibits distinct physical characteristics that influence its handling, storage, and application in chemical synthesis.
Physical Properties
Property | Value/Description |
---|---|
Physical State | Solid |
Appearance | White to cream crystals or powder |
Odor | Odorless |
Melting Point | 90.5-96.5°C (range reported across sources) |
Boiling Point | Not reported in available data |
Solubility | Limited data available; generally soluble in common organic solvents |
Stability | Stable under normal conditions; moisture sensitive |
The compound presents as a crystalline solid under standard laboratory conditions. Its melting point range, reported consistently across multiple sources, provides a useful verification parameter for assessing sample purity .
Structural Features
The molecular structure of 3-(Bromomethyl)benzonitrile contains two key functional groups that determine its chemical behavior:
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The bromomethyl group (-CH2Br): A highly reactive electrophilic site susceptible to nucleophilic substitution reactions.
-
The nitrile group (-C≡N): Provides a site for various transformations including reduction, hydrolysis, and addition reactions.
These functional groups positioned on a benzene ring create a versatile scaffold for synthetic applications .
Spectroscopic Characterization
Comprehensive spectroscopic data assists in the identification and purity assessment of 3-(Bromomethyl)benzonitrile.
Mass Spectrometry
Mass spectral data for 3-(Bromomethyl)benzonitrile is available through the NIST Chemistry WebBook. The mass spectrum was collected and compiled by the NIST Mass Spectrometry Data Center with the spectrum originating from the Japan AIST/NIMC Database (Spectrum MS-NW-6823) .
Infrared Spectroscopy
The infrared spectrum of 3-(Bromomethyl)benzonitrile is documented in the NIST/EPA Gas-Phase Infrared Database. This spectral information is valuable for structural confirmation and functional group analysis, particularly highlighting the characteristic nitrile stretching vibration typically observed around 2200-2240 cm^-1 .
Chemical Reactivity and Reactions
The reactivity of 3-(Bromomethyl)benzonitrile is primarily determined by its two functional groups, each offering distinct reaction possibilities.
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity is demonstrated in the synthesis of 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile:
"3-(bromomethyl)benzonitrile (11 mmol) was added to 2-mercaptobenzimidazole (10 mmol) in dry ethanol (25 ml). The mixture was refluxed for 24 h. The reaction mixture was diluted with ethyl acetate (100 ml), and the resulting solid was collected and dissolved in 20 ml of water. 40 ml of a solution of sodium hydrogen carbonate (35 g in 100 ml of water) was added. A white powder was isolated by filtration and dried to give the title compound."
This synthetic approach demonstrates the utility of 3-(Bromomethyl)benzonitrile in forming carbon-sulfur bonds through nucleophilic substitution.
Cross-Coupling Reactions
Benzylic bromides such as 3-(Bromomethyl)benzonitrile can participate in various cross-coupling reactions. Information from related chemistry suggests potential application in palladium-catalyzed coupling reactions, such as those described for benzyl halides with bis(pinacolato)diboron .
Applications in Synthetic Chemistry
3-(Bromomethyl)benzonitrile serves as a valuable building block in organic synthesis, particularly in pharmaceutical and medicinal chemistry.
Heterocyclic Chemistry
3-(Bromomethyl)benzonitrile is utilized in the synthesis of heterocyclic compounds of medicinal interest. Search result demonstrates its application in the synthesis of benzimidazole derivatives, specifically 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile.
Classification | Category |
---|---|
Skin Corrosion/Irritation | Category 1B |
Serious Eye Damage/Eye Irritation | Category 1 |
GHS Pictogram | GHS05 (Corrosion) |
Signal Word | Danger |
Hazard Statements and Precautionary Measures
Type | Details |
---|---|
Hazard Statements | H314: Causes severe skin burns and eye damage |
Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P363: Wash contaminated clothing before reuse |
Comparison with Related Compounds
Understanding the relationship between 3-(Bromomethyl)benzonitrile and structurally similar compounds provides context for its reactivity and applications.
Isomeric Comparison
Compound | CAS Number | Key Structural Feature | Comparative Notes |
---|---|---|---|
3-(Bromomethyl)benzonitrile | 28188-41-2 | Bromomethyl at meta position | Reference compound |
2-(Bromomethyl)benzonitrile | Not provided in search results | Bromomethyl at ortho position | Potential steric effects on reactivity |
4-(Bromomethyl)benzonitrile | Not provided in search results | Bromomethyl at para position | Different electronic distribution |
Dibrominated Derivatives
Several dibrominated derivatives appear in the search results:
Compound | CAS Number | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
3-Bromo-5-(bromomethyl)benzonitrile | 124289-24-3 | 274.94 | Additional bromine at position 5 |
3-Bromo-2-(bromomethyl)benzonitrile | 1233479-42-9 | 274.94 | Additional bromine at position 2 |
4-Bromo-3-(bromomethyl)benzonitrile | 190197-86-5 | 274.94 | Bromine at position 4, bromomethyl at position 3 |
2-Bromo-3-(bromomethyl)benzonitrile | 1086429-87-9 | 274.94 | Bromine at position 2, bromomethyl at position 3 |
These dibrominated compounds offer increased reactivity profiles and opportunities for selective functionalization .
Supplier | Catalog Number | Purity | Available Quantities |
---|---|---|---|
Thermo Scientific Chemicals | A15244.06, A15244.14 | 98% | 5 g, 25 g, 100 g |
Sigma-Aldrich | 145610 | 95% | 10 g |
Fisher Scientific | 11412298 | 98% | 5 g, 25 g, 100 g |
Product specifications typically include appearance (white to cream), form (crystals or powder), and melting point range (90.5-96.5°C) .
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